molecular formula C14H17ClN2 B8151938 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine

5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8151938
M. Wt: 248.75 g/mol
InChI Key: BLRIMPMIFWJPLF-UHFFFAOYSA-N
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Description

Structural Classification of Azaindole Analogues

Azaindoles, or pyrrolopyridines, are bicyclic heterocycles formed by fusing pyrrole and pyridine rings. The pyrrolo[2,3-c]pyridine system specifically features a pyridine ring fused at the 2,3-positions of the pyrrole moiety. This arrangement creates distinct electronic properties due to the interplay between the electron-rich pyrrole and electron-deficient pyridine rings. The 6-azaindole variant (pyrrolo[2,3-c]pyridine) is particularly notable for its resemblance to purine bases, enabling interactions with biological targets such as kinases and GPCRs.

Key structural features include:

  • Nitrogen positioning : The pyridine nitrogen at position 4 and pyrrole nitrogen at position 1 facilitate hydrogen bonding and π-stacking interactions.
  • Tautomerism : Lactam-lactim tautomerism influences reactivity and binding modes, as seen in analogues like 1H-pyrrolo[2,3-c]pyridin-4(5H)-one.
  • Substitution tolerance : Halogenation at position 5 (e.g., chlorine) enhances electrophilicity, while alkyl/aryl groups at position 1 modulate lipophilicity.

Significance of 6-Azaindole Scaffolds in Medicinal Chemistry

6-Azaindoles have garnered attention for their balanced pharmacokinetic profiles and target selectivity. Recent work by Papadopoulou et al. (2023) demonstrated that 3,7-diarylsubstituted 6-azaindoles exhibit potent cytotoxic activity against cancer cells (IC50: 0.5–2.1 μM) while sparing normal fibroblasts. These compounds induce G2/M phase arrest via dual modulation of the MEK1-ERK1/2 pathway and p53-p21WAF1 axis, underscoring their mechanistic versatility.

Comparative advantages over indole derivatives:

  • Improved metabolic stability : The pyridine ring reduces susceptibility to oxidative metabolism.
  • Enhanced solubility : Nitrogen atoms enable salt formation, aiding formulation.
  • Broad target engagement : Kinases (e.g., FGFR, Rho-kinase) and ion channels (e.g., H+/K+ ATPase) are modulated by 6-azaindoles.

Rationale for 5-Chloro-1-(cyclohexylmethyl) Substitution

The introduction of a chlorine atom at position 5 and a cyclohexylmethyl group at position 1 in 5-chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine serves dual purposes:

Substituent Role Experimental Support
5-Chloro - Electrophilic center for covalent binding
- Steric hindrance reduction
Patent US7348323B2 highlights chloro derivatives as kinase inhibitors
1-Cyclohexylmethyl - Lipophilicity enhancement (cLogP ≈ 3.8)
- Conformational restriction for target selectivity
BLDpharm data shows increased blood-brain barrier permeability

Synthetic route :

  • Scaffold preparation : 2-Amino-3-nitro-4-picoline → 7-chloro-3-iodo-6-azaindole via cyclization.
  • Suzuki coupling : Palladium-catalyzed cross-coupling with cyclohexylmethyl boronic acid.
  • Purification : Column chromatography (95% purity confirmed by HPLC).

Properties

IUPAC Name

5-chloro-1-(cyclohexylmethyl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c15-14-8-12-6-7-17(13(12)9-16-14)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRIMPMIFWJPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC3=CC(=NC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1.1: Pyridine-to-Pyrrolopyridine Cyclization

  • Starting material : 4-Chloro-1H-pyrrolo[2,3-c]pyridine.

  • Reagents : Ethyl chloroformate, sec-BuLi, tetra-n-butylammonium fluoride (TBAF).

  • Conditions : Lithiation at −78°C, followed by quenching with ethyl chloroformate and TBAF-mediated deprotection.

  • Yield : 84% for intermediate ethyl ester.

Method 1.2: Microwave-Assisted Cyclization

  • Starting material : 6-Chloro-2-[(1E)-2-ethoxyethenyl]pyridin-3-amine.

  • Reagents : HCl, K₂CO₃.

  • Conditions : Microwave irradiation at 160°C for 21 h.

  • Yield : 71%.

Chlorination at the 5-Position

Chlorination is achieved via electrophilic substitution or directed metalation.

Method 2.1: Direct Chlorination Using N-Chlorosuccinimide (NCS)

  • Substrate : 1H-Pyrrolo[2,3-c]pyridine.

  • Reagents : NCS, DMF.

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 85–90%.

Method 2.2: Halogen Exchange

  • Substrate : 5-Bromo-1H-pyrrolo[2,3-c]pyridine.

  • Reagents : CuCl, HCl.

  • Conditions : Reflux in acetonitrile, 24 h.

  • Yield : 78%.

Introduction of the Cyclohexylmethyl Group

Alkylation at the 1-position is critical for functionalization.

Method 3.1: Nucleophilic Substitution with Cyclohexylmethylamine

  • Substrate : 5-Chloro-1H-pyrrolo[2,3-c]pyridine.

  • Reagents : Cyclohexylmethyl bromide, Cs₂CO₃, Pd(OAc)₂, BINAP.

  • Conditions : 110°C under N₂, 2 h.

  • Yield : 33%.

Method 3.2: Reductive Amination

  • Substrate : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.

  • Reagents : Cyclohexylmethylamine, NaBH₃CN.

  • Conditions : MeOH, 24 h.

  • Yield : 65%.

Integrated Synthetic Routes

Combined strategies from patents and journals provide optimized pathways.

Method 4.1: Patent-Based Synthesis (EP 1 787 991 B1)

  • Protection : SEMCl protection of 4-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Alkylation : Reaction with cyclohexylmethyl bromide under Pd catalysis.

  • Deprotection : TBAF-mediated SEM group removal.

  • Overall Yield : 28%.

Method 4.2: One-Pot Alkylation-Chlorination

  • Reagents : 1H-Pyrrolo[2,3-c]pyridine, cyclohexylmethyl bromide, NCS.

  • Conditions : DMF, 80°C, 8 h.

  • Yield : 52%.

Analytical Characterization

Critical data for verifying structure and purity:

Technique Key Observations Source
¹H NMR δ 1.09–1.87 (m, cyclohexyl), 3.90–3.99 (m, N-CH₂), 8.24 (d, pyridine H).
LC-MS m/z: 275.1 [M+H]⁺.
HPLC Purity >95% (C18 column, MeCN/H₂O).

Comparative Analysis of Methods

Method Advantages Limitations Yield
3.1High regioselectivityRequires Pd catalyst, costly33%
4.1Scalable, patent-validatedLow yield due to protection steps28%
4.2One-pot, fewer stepsModerate purity52%

Challenges and Optimization Strategies

  • Low Yields in Alkylation : Use of microwave irradiation (150–160°C) improves reaction efficiency.

  • Byproduct Formation : Purification via silica gel chromatography (hexane/EtOAc).

  • Moisture Sensitivity : Anhydrous conditions with DIPEA or NaH .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine, including 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine, exhibit promising antimicrobial activities. The compound has been evaluated against various bacterial and fungal strains using methods such as the Agar diffusion method and Broth microdilution method. Notably, certain derivatives have shown significant efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus flexus .

Antitubercular Activity

In vitro evaluations have indicated that some pyrrolo[2,3-c]pyridine derivatives possess antitubercular properties against Mycobacterium tuberculosis. For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against the pathogen . This highlights the potential of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine in developing new treatments for tuberculosis.

Kinase Inhibition

The compound is also being investigated for its role as a kinase inhibitor. Pexidartinib, a related compound in this structural family, is utilized in treating symptomatic tenosynovial giant cell tumors. The structural insights gained from studying 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine can inform the development of new kinase inhibitors with improved selectivity and efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine is essential for optimizing its pharmacological properties. Key factors influencing its activity include:

  • Substituent Effects : The presence of chlorine and cyclohexyl groups significantly impacts the compound's interaction with biological targets.
  • Molecular Conformation : The spatial arrangement of atoms within the molecule affects binding affinity and selectivity towards specific enzymes or receptors.

Research indicates that modifications to the pyrrolopyridine framework can lead to enhanced potency against targeted pathogens while minimizing off-target effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of Mannich bases derived from pyrrolo[3,2-c]pyridine frameworks, several compounds exhibited notable antibacterial activity against Staphylococcus aureus. The study highlighted how structural variations influenced antimicrobial efficacy .

Case Study 2: Kinase Inhibition

Pexidartinib's success as a therapeutic agent underscores the importance of exploring related compounds like 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine for similar applications in oncology. Investigations into their kinase inhibition capabilities could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrrolopyridine scaffold varies in ring fusion positions, significantly altering molecular geometry and electronic properties:

Compound Name Core Structure Key Substituents Reference
5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Cl (C5), cyclohexylmethyl (N1)
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Cyclohexyl (C5)
7-Chloro-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Cl (C7)
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (C4)

Key Observations :

  • Chlorine at C5 (vs. C7 in 7-chloro analogs) positions the halogen for optimal steric and electronic interactions in binding pockets .

Substituent Effects

Substituents influence solubility, lipophilicity, and bioactivity:

Compound Name Substituents LogP* (Predicted) Solubility (µg/mL) Bioactivity Relevance
5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine Cl (C5), cyclohexylmethyl (N1) 3.8 <10 (PBS) Enhanced membrane permeability
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (C5), COOH (C2) 1.2 >100 (PBS) Improved solubility, H-bond donor
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), phenylethynyl (C3) 4.5 <5 (PBS) Increased steric bulk, halogen bonding
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (C5), COOH (C2) 0.9 >200 (PBS) Electron-donating effects

Key Observations :

  • The cyclohexylmethyl group in the target compound enhances lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration compared to polar carboxylic acid derivatives .
  • Halogen substituents (Cl, Br) improve binding affinity via halogen bonds, while methoxy groups reduce electrophilicity .

Key Observations :

  • Fe-catalyzed Kumada coupling () efficiently introduces cyclohexylmethyl groups, avoiding expensive Pd catalysts .
  • Halogenation at C5 is achieved via electrophilic substitution or directed ortho-metalation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine 5-Methoxy Analog
Molecular Weight (g/mol) 264.75 152.58 163.17
Topological Polar Surface Area (Ų) 25 30 45
Plasma Protein Binding (%) 92 (Predicted) 85 78
Metabolic Stability (t1/2, human liver microsomes) >60 min 35 min 50 min

Key Observations :

  • The cyclohexylmethyl group reduces polar surface area (25 Ų vs. 30–45 Ų in analogs), enhancing passive diffusion .
  • Higher metabolic stability of the target compound suggests resistance to cytochrome P450 oxidation .

Biological Activity

5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C14H17ClN2
  • Molecular Weight : 248.76 g/mol
  • CAS Number : 2253259-97-3

The biological activity of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine has been investigated primarily in the context of its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines and microbial pathogens.

Anticancer Activity

Research has indicated that pyrrolopyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine have been shown to induce apoptosis in lung cancer cells by modulating cell cycle progression and promoting cell death pathways .

A study evaluated the compound's cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated that the compound exhibited significant inhibitory effects on cell viability, with IC50 values indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In a high-throughput screening study against Mycobacterium tuberculosis, derivatives of pyrrolopyridine exhibited varying degrees of inhibition. While specific data on 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine was not detailed, related compounds showed MIC values below 20 µM, suggesting promising antimicrobial properties .

Structure-Activity Relationship (SAR)

The structural features of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine contribute significantly to its biological activity. The presence of the chloro group and cyclohexylmethyl moiety appears to enhance its interaction with biological targets. Comparative analysis with other pyrrolopyridine derivatives indicates that modifications in these regions can lead to variations in potency and selectivity .

Case Study 1: Anticancer Efficacy

In a recent study examining various pyrrolopyridine derivatives for anticancer activity, researchers found that 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine demonstrated a marked reduction in cell viability in A549 cells compared to control groups. The compound was administered at different concentrations (0.1 µM to 10 µM), with results showing a dose-dependent response .

Concentration (µM)% Cell Viability
0.185
165
1030

Case Study 2: Antimicrobial Screening

In another investigation focused on tuberculosis treatment, several pyrrolopyridine derivatives were screened against Mycobacterium tuberculosis. Compounds were tested at concentrations ranging from 0.01 µM to 100 µM. The results indicated that certain analogs had MIC values significantly lower than those of standard treatments .

CompoundMIC (µM)
Standard Treatment10
Pyrrolopyridine A5
Pyrrolopyridine B15

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine, and how can reaction yields be improved?

  • Methodology :

  • Stepwise alkylation : Use NaH as a base and methyl iodide (MeI) in THF at 0°C to room temperature (rt) for selective N-alkylation of the pyrrolopyridine core .
  • Purification : After nitration (HNO₃) or cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), isolate intermediates via column chromatography. For final steps, employ recrystallization or solvent extraction (e.g., EtOAc washes) to enhance purity .
  • Yield optimization : Substitute iron powder (Fe) with palladium catalysts for nitro group reductions, as Fe may lead to side reactions. Monitor reaction progress via TLC or LC-MS .

Q. How can the molecular structure of this compound be confirmed?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structures using single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, angles, and substituent positions. For example, similar chloro-pyrrolopyrimidines were analyzed with R factor = 0.052 .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify cyclohexylmethyl substitution (e.g., δ ~3.5 ppm for CH₂ groups) and aromatic proton splitting patterns .

Q. What are the recommended safety protocols for handling this compound?

  • Safety measures :

  • Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).
  • Store in sealed containers under inert gas (N₂/Ar) in dry, cool environments .
  • In case of spills, neutralize with NaHCO₃ solution and collect solids via filtration .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclohexylmethyl vs. methyl) influence biological activity in SAR studies?

  • Methodology :

  • Bioisosteric replacement : Synthesize analogs by replacing the cyclohexylmethyl group with smaller (methyl) or bulkier (benzyl) substituents.
  • In vitro assays : Test binding affinity to target proteins (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish SAR trends .
  • Computational modeling : Perform docking studies (e.g., MOE software) to predict steric/electronic effects of substituents on receptor interactions .

Q. What strategies resolve contradictions in reported synthetic yields for pyrrolopyridine derivatives?

  • Troubleshooting :

  • Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig conditions for challenging cross-couplings.
  • Reaction monitoring : Use in-situ IR or HPLC to detect intermediates/degradants. For example, iron-mediated reductions may require strict temperature control (70°C) to avoid over-reduction .
  • Solvent effects : Replace dioxane with DMA or DMF to enhance solubility of boronic acid partners .

Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be exploited for derivatization?

  • Functionalization approaches :

  • Chlorine substitution : React with amines (e.g., morpholine) or thiols in DMF at 80–100°C. Monitor by ¹⁹F NMR if using fluorinated reagents .
  • Protection/deprotection : Protect the pyrrole NH with Boc groups before SNAr to prevent side reactions .

Q. What advanced techniques characterize its physicochemical properties?

  • Physicochemical profiling :

  • LogP determination : Use shake-flask method or HPLC retention time correlation.
  • Thermal stability : Perform TGA/DSC to assess decomposition temperatures (e.g., >200°C for similar compounds) .
  • Solubility screening : Test in aqueous buffers (pH 1–7.4) with co-solvents (DMSO, PEG) for formulation studies .

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